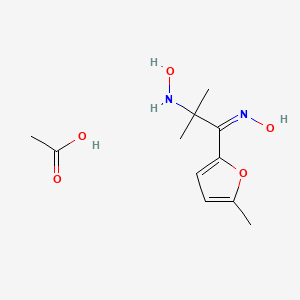![molecular formula C22H22N2O2 B5764766 N-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B5764766.png)
N-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. MNPA is a synthetic compound that belongs to the class of arylacetamides and has been shown to possess a range of biological activities.
Mechanism of Action
The mechanism of action of MNPA is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the cholinergic, glutamatergic, and GABAergic systems. MNPA has been shown to enhance the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
MNPA has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzymes, and the regulation of gene expression. MNPA has been shown to modulate the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant effects. MNPA has also been shown to inhibit the activity of the enzyme monoacylglycerol lipase, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for use in laboratory experiments, including its high potency and selectivity for specific biological targets. However, MNPA also has several limitations, including its relatively short half-life and its potential for toxicity at high doses.
Future Directions
There are several future directions for research on MNPA, including the investigation of its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and the development of more potent and selective analogs. MNPA may also have potential applications in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Further research is needed to fully understand the mechanism of action of MNPA and its potential applications in various fields.
Conclusion
In conclusion, MNPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. MNPA has been shown to possess a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. Further research is needed to fully understand the mechanism of action of MNPA and its potential applications in various fields.
Synthesis Methods
The synthesis of MNPA involves several steps, including the condensation of 2-naphthylamine with ethyl chloroacetate, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the reaction of the resulting intermediate with morpholine to yield MNPA.
Scientific Research Applications
MNPA has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to possess a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. MNPA has also been investigated for its potential as a cognitive enhancer and as a treatment for neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-22(16-17-5-6-18-3-1-2-4-19(18)15-17)23-20-7-9-21(10-8-20)24-11-13-26-14-12-24/h1-10,15H,11-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGDGFPTXVHFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)phenyl]-2-(naphthalen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
![methyl 2-{[(phenylthio)acetyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5764700.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile](/img/structure/B5764705.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)

![4-[({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5764722.png)
![N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5764723.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5764759.png)

![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)